Meclizine-d8 Dihydrochloride

Bioanalysis LC-MS/MS method validation Isotope dilution mass spectrometry

Meclizine-d8 Dihydrochloride eliminates the systematic quantification errors inherent in using unlabeled or lower-deuterated internal standards for meclizine bioanalysis. • +8 Da mass shift ensures unambiguous selected reaction monitoring without isotopic interference, satisfying FDA Bioanalytical Method Validation Guidance for accuracy and precision. • Near-identical physicochemical behavior to the analyte guarantees reliable matrix effect compensation across diverse biological matrices. • Supplied with a comprehensive Certificate of Analysis documenting purity; meets documentation requirements for GLP/cGMP ANDA and DMF support.

Molecular Formula C25H27ClN2
Molecular Weight 399.004
CAS No. 1246816-06-7
Cat. No. B565384
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMeclizine-d8 Dihydrochloride
CAS1246816-06-7
Synonyms1-[(4-Chlorophenyl)phenylmethyl]-4-[(3-methylphenyl)methyl](piperazine-d8) DiHydrochloride;  UCB-5062-d8;  Ancolan-d8;  Antivert-d8;  Bonamine-d8;  Bonine-d8;  Calmonal-d8;  Permesin-d8;  Postafen-d8; 
Molecular FormulaC25H27ClN2
Molecular Weight399.004
Structural Identifiers
SMILESCC1=CC(=CC=C1)CN2CCN(CC2)C(C3=CC=CC=C3)C4=CC=C(C=C4)Cl
InChIInChI=1S/C25H27ClN2/c1-20-6-5-7-21(18-20)19-27-14-16-28(17-15-27)25(22-8-3-2-4-9-22)23-10-12-24(26)13-11-23/h2-13,18,25H,14-17,19H2,1H3/i14D2,15D2,16D2,17D2
InChIKeyOCJYIGYOJCODJL-AZGHYOHESA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Meclizine-d8 Dihydrochloride (CAS 1246816-06-7): Deuterated Internal Standard for Meclizine Bioanalysis and Pharmaceutical QC


Meclizine-d8 Dihydrochloride (CAS 1246816-06-7) is the octadeuterated dihydrochloride salt form of meclizine, a first-generation piperazine-class H1 histamine receptor antagonist [1]. The compound incorporates eight deuterium atoms at the 2,2,3,3,5,5,6,6 positions of the piperazine ring, yielding a molecular weight of 471.92 g/mol (C25H21D8Cl3N2) versus 463.87 g/mol for unlabeled meclizine dihydrochloride . This stable isotope-labeled analog is designed and supplied specifically for use as an internal standard in quantitative GC-MS and LC-MS/MS assays for meclizine [2]. The parent compound meclizine exhibits a plasma elimination half-life of approximately 5–6 hours in humans and undergoes metabolism predominantly via CYP2D6 [3].

Why Unlabeled Meclizine or Alternative Deuterated Analogs Cannot Substitute for Meclizine-d8 Dihydrochloride in Validated Analytical Workflows


In quantitative LC-MS/MS and GC-MS bioanalysis, substituting the specified deuterated internal standard with unlabeled meclizine or a different deuterated homolog (e.g., meclizine-d4) introduces systematic analytical error. Unlabeled internal standards co-elute with the analyte but cannot be distinguished by mass spectrometry, rendering them useless for isotope dilution quantitation [1]. Deuterated analogs with insufficient mass shift relative to the analyte risk isotopic cross-talk in the mass spectrometer, where the natural abundance M+2 or M+4 isotopic peaks of the unlabeled analyte overlap with the selected reaction monitoring (SRM) channel of a d4-labeled standard, artificially inflating the apparent internal standard response and systematically underestimating analyte concentration . Furthermore, the degree of deuterium labeling directly affects chromatographic behavior: lower-labeled species may exhibit retention time shifts insufficient to match the analyte's ionization environment, while higher labeling (d8) provides both adequate mass separation and near-identical physicochemical behavior, a prerequisite for reliable matrix effect compensation across diverse biological matrices [2].

Meclizine-d8 Dihydrochloride: Comparative Analytical Performance and Regulatory-Grade Specification Evidence


Mass Spectrometric Differentiation: D8 Labeling Provides Unambiguous M+8 Mass Shift with No Isotopic Cross-Talk from Natural Abundance Isotopologues

Meclizine-d8 dihydrochloride incorporates eight deuterium atoms exclusively within the piperazine ring, yielding a nominal mass increase of +8 Da relative to unlabeled meclizine . This d8 labeling provides a minimum 8 m/z unit separation between the analyte and internal standard in MS detection, which exceeds the +3 Da threshold recommended to avoid isotopic cross-talk interference in quantitative SRM/MRM assays . In contrast, a hypothetical d4-labeled meclizine analog would exhibit only a +4 Da shift; the natural abundance M+4 isotopic peak of unlabeled meclizine (arising from combinations of 13C, 37Cl, and 15N isotopes) would contribute measurable signal intensity overlapping with the d4 internal standard channel, generating systematic negative bias in calculated analyte concentrations [1].

Bioanalysis LC-MS/MS method validation Isotope dilution mass spectrometry

Deuterated Internal Standard Compensates for Matrix Effects and Ionization Variability: Quantitative Precision Enabled by Near-Identical Physicochemical Co-Elution

Stable isotope-labeled internal standards co-elute with the unlabeled analyte under reversed-phase LC conditions, experiencing identical matrix-induced ionization suppression or enhancement within the electrospray ionization source . The peak area ratio of analyte to internal standard thus remains constant regardless of matrix composition, provided the labeled standard is added prior to sample extraction. Unlabeled structural analogs (e.g., chlorcyclizine or hydroxyzine used as internal standards) do not co-elute with meclizine and therefore fail to track matrix effects accurately, introducing variable recovery and precision errors [1]. Deuterated internal standards with insufficient labeling may exhibit chromatographic retention time shifts due to deuterium isotope effects, compromising co-elution fidelity [2]. Meclizine-d8, with eight deuterium atoms positioned exclusively on the piperazine ring, maintains retention time within 0.05 minutes of unlabeled meclizine under standard RP-HPLC conditions, ensuring matched ionization conditions .

Bioanalytical method development Matrix effect compensation Isotope dilution

Regulatory-Grade Characterization and Traceability: Documented Purity and Identity for ANDA/DMF Analytical Method Validation

Meclizine-d8 dihydrochloride is supplied with comprehensive analytical characterization including Certificate of Analysis (COA), HPLC purity data, MS confirmation of isotopic incorporation, and structure elucidation data compliant with current regulatory expectations for reference standards [1]. Supplier documentation specifies purity ≥99% for deuterated forms (d1–d8), enabling its use as a primary reference standard for analytical method validation (AMV) and quality control (QC) in Abbreviated New Drug Application (ANDA) and Drug Master File (DMF) submissions . In contrast, research-grade unlabeled meclizine or custom-synthesized deuterated analogs lacking full regulatory-compliant characterization packages require additional in-house qualification studies before use in GLP or cGMP environments, adding 4–8 weeks to method development timelines . SynZeal specifically states that Meclizine D8 can be used for ANDA applications and that traceability against pharmacopeial standards (USP or EP) can be provided based on feasibility [2].

Pharmaceutical QC Method validation Regulatory compliance Reference standard

Meclizine-d8 Dihydrochloride: Primary Research and Industrial Application Scenarios


Bioanalytical Method Development and Validation for Meclizine Pharmacokinetic Studies

Meclizine-d8 dihydrochloride serves as the definitive internal standard for developing and validating LC-MS/MS or GC-MS methods to quantify meclizine in human plasma and other biological matrices. The +8 Da mass shift provided by octadeuteration enables unambiguous selected reaction monitoring without isotopic interference, meeting FDA Bioanalytical Method Validation Guidance requirements for accuracy and precision [1]. Established applications include a validated GC-MS plasma assay using pentadeuterated meclizine that achieved linear quantification from 5–200 ng/mL, demonstrating the practical utility of deuterated meclizine internal standards for human pharmacokinetic studies [2].

Pharmaceutical Quality Control and ANDA/DMF Regulatory Submissions

Meclizine-d8 dihydrochloride is a fully characterized reference standard suitable for analytical method validation (AMV), quality control (QC), and stability-indicating assay development in support of Abbreviated New Drug Applications (ANDA) and Drug Master Files (DMF) [1]. The compound is supplied with comprehensive Certificates of Analysis documenting purity (≥99% deuterated forms) and isotopic incorporation, meeting the documentation requirements for GLP and cGMP analytical laboratories [2]. Its use eliminates the need for time-consuming in-house qualification of non-certified deuterated materials, directly accelerating regulatory submission timelines .

CYP2D6 Pharmacogenetic and Drug-Drug Interaction Studies Requiring Precise Meclizine Quantification

Meclizine metabolism is primarily mediated by CYP2D6, with genetic polymorphisms contributing to substantial interindividual variability in drug exposure [1]. Accurate quantification of meclizine plasma concentrations in pharmacogenetic studies requires a reliable internal standard to control for matrix effects and ionization variability across large sample cohorts. Meclizine-d8 dihydrochloride provides the requisite analytical precision for detecting genotype-dependent differences in meclizine pharmacokinetic parameters (Cmax, AUC, t½) and for evaluating potential drug-drug interactions with CYP2D6 inhibitors [2].

Stability-Indicating Method Development for Meclizine Formulations

Stability-indicating HPLC and LC-MS methods for meclizine tablet dosage forms require a robust internal standard to account for sample preparation variability across forced degradation studies and long-term stability timepoints [1]. Meclizine-d8 dihydrochloride enables accurate quantitation of intact meclizine in the presence of degradation products, a critical requirement for establishing product shelf-life and for supporting ANDA submissions where demonstration of method specificity is mandated [2].

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